molecular formula C7H5ClN4S B6206185 5-(5-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1935142-84-9

5-(5-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B6206185
CAS RN: 1935142-84-9
M. Wt: 212.7
InChI Key:
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Description

5-(5-Chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol (5CPTT) is an important organic compound that has been studied extensively for its potential applications in chemical synthesis, scientific research, and drug development. 5CPTT has also been used as a model compound for studying the mechanism of action of certain drugs. The aim of

Synthesis Methods

5-(5-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol can be synthesized through various methods, including alkylation, halogenation, oxidation, and condensation reactions. The most common method of synthesis involves the reaction of pyridine with 5-chloro-1,2,4-triazole in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields 5-(5-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol in high yields. Other methods of synthesis include the reaction of 5-chloro-1,2,4-triazole with aldehydes, ketones, or amines in the presence of a base such as sodium hydroxide or potassium hydroxide, or the reaction of pyridine with an alkyl halide in the presence of a base such as sodium hydroxide or potassium hydroxide.

Scientific Research Applications

5-(5-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol has been used in a variety of scientific research applications, including drug development, chemical synthesis, and materials science. In drug development, 5-(5-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol has been used as a model compound to study the mechanism of action of certain drugs. In chemical synthesis, 5-(5-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol has been used as a starting material for the synthesis of various organic compounds. In materials science, 5-(5-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol has been used as a precursor for the synthesis of high-performance polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-(5-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol is not well understood. However, it is believed that the compound binds to certain proteins in the body and modulates their activity, which in turn affects the biochemical and physiological processes in the body. It is also believed that 5-(5-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol has antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol are not well understood. However, it has been suggested that 5-(5-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol may have antioxidant and anti-inflammatory properties. In addition, 5-(5-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol has been shown to have antimicrobial activity against certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(5-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol in lab experiments is its availability and low cost. 5-(5-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol is commercially available and can be easily synthesized in the lab. However, there are some limitations to using 5-(5-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol in lab experiments. For example, the compound is highly reactive and can react with other compounds in the reaction mixture, which can lead to unwanted side reactions. In addition, 5-(5-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol is not very soluble in water, which can limit its use in aqueous solutions.

Future Directions

The potential applications of 5-(5-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol are still being explored. Future research could focus on further elucidating the mechanism of action of 5-(5-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol, as well as exploring its potential applications in drug development and materials science. Additionally, further research could be conducted to investigate the biochemical and physiological effects of 5-(5-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol, as well as to identify new methods of synthesis. Finally, further research could be conducted to explore the potential advantages and limitations of using 5-(5-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol in lab experiments.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(5-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves the reaction of 5-chloropyridine-3-carboxylic acid with thiosemicarbazide, followed by cyclization of the resulting intermediate to form the final product.", "Starting Materials": [ "5-chloropyridine-3-carboxylic acid", "thiosemicarbazide", "acetic acid", "sodium acetate", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Dissolve 5-chloropyridine-3-carboxylic acid (1.0 g) and thiosemicarbazide (1.2 g) in acetic acid (10 mL) and heat the mixture at 80°C for 2 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium acetate (1.5 g) and ethanol (10 mL).", "Step 3: Heat the mixture at reflux for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and add sodium hydroxide solution (10%) until the pH reaches 9-10.", "Step 5: Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain the final product, 5-(5-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol." ] }

CAS RN

1935142-84-9

Molecular Formula

C7H5ClN4S

Molecular Weight

212.7

Purity

95

Origin of Product

United States

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